molecular formula C13H10ClFO B6371735 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% CAS No. 1261986-81-5

5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%

Cat. No. B6371735
CAS RN: 1261986-81-5
M. Wt: 236.67 g/mol
InChI Key: WYHGQTCGCVZCOU-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% (5-CFM-95) is a phenolic compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It is an aromatic compound with a molecular weight of 222.6 g/mol and a melting point of 66.2°C. 5-CFM-95 is a colorless to pale yellow liquid with a characteristic odor. It is soluble in water, methanol, ethanol, and other organic solvents.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is not fully understood. However, it is known that it is metabolized by cytochrome P450 enzymes in the liver, which leads to the formation of reactive intermediates that can bind to cellular macromolecules and cause cellular damage. It is also known that 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% can induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects
In animal studies, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been found to cause liver toxicity, kidney toxicity, and reproductive toxicity. It has also been found to be a potent mutagen, which means that it can cause mutations in DNA. In humans, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been linked to an increased risk of cancer, as well as other health problems such as respiratory and neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% in lab experiments is that it is a relatively inexpensive and easily accessible compound. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is a potent mutagen and can cause DNA damage, so it should be handled with care in the laboratory.

Future Directions

1. Further research is needed to better understand the mechanisms of action of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% and its effects on human health.
2. Research is needed to develop methods for the detection and quantification of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% in the environment.
3. Research is needed to develop methods for the safe disposal of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
4. Research is needed to develop methods for the removal of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% from contaminated sites.
5. Research is needed to develop methods for the biodegradation of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
6. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% from renewable sources.
7. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved yields and lower costs.
8. Research is needed to develop methods for the synthesis of novel derivatives of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95%.
9. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved solubility and stability.
10. Research is needed to develop methods for the synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% with improved pharmacological and toxicological properties.

Synthesis Methods

5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of 3-chloro-5-fluorophenol and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% as the primary product, with other minor products such as 3-chloro-5-fluorophenol and methyl iodide being formed as by-products.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% is a useful compound for scientific research. It has been used in a variety of studies including pharmacological studies, toxicological studies, and studies of the biological effects of environmental pollutants. It has also been used as a marker for the presence of chlorinated phenols in the environment. In addition, 5-(3-Chloro-5-fluorophenyl)-3-methylphenol, 95% has been used to study the metabolism of other compounds, such as polychlorinated biphenyls (PCBs).

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-9(6-13(16)3-8)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHGQTCGCVZCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683879
Record name 3'-Chloro-5'-fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-81-5
Record name 3'-Chloro-5'-fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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